molecular formula C8H10ClN3O B15247227 4-Chloro-5-(cyclopropylamino)-2-methylpyridazin-3(2H)-one

4-Chloro-5-(cyclopropylamino)-2-methylpyridazin-3(2H)-one

Cat. No.: B15247227
M. Wt: 199.64 g/mol
InChI Key: DTQZWSNPZXBFCG-UHFFFAOYSA-N
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Description

4-Chloro-5-(cyclopropylamino)-2-methylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(cyclopropylamino)-2-methylpyridazin-3(2H)-one typically involves the reaction of 4-chloro-2-methylpyridazin-3(2H)-one with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(cyclopropylamino)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

4-Chloro-5-(cyclopropylamino)-2-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(cyclopropylamino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
  • 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol

Uniqueness

4-Chloro-5-(cyclopropylamino)-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylamino group enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

4-chloro-5-(cyclopropylamino)-2-methylpyridazin-3-one

InChI

InChI=1S/C8H10ClN3O/c1-12-8(13)7(9)6(4-10-12)11-5-2-3-5/h4-5,11H,2-3H2,1H3

InChI Key

DTQZWSNPZXBFCG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)NC2CC2)Cl

Origin of Product

United States

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